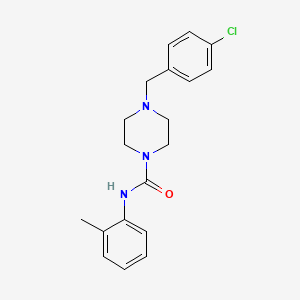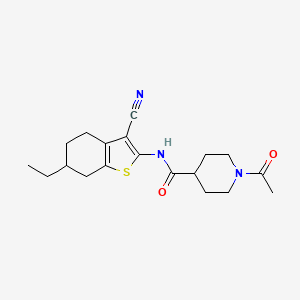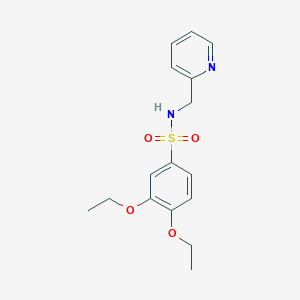![molecular formula C20H18N6O B5496292 N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide](/img/structure/B5496292.png)
N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
BMN-673 works by inhibiting the activity of N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide enzymes, which play a critical role in DNA repair mechanisms. When DNA is damaged, this compound enzymes are activated to repair the damage. Inhibition of this compound enzymes prevents DNA repair and leads to the accumulation of DNA damage, ultimately resulting in cell death. BMN-673 is particularly effective in cancer cells that have defects in DNA repair mechanisms, as they are more reliant on this compound enzymes for DNA repair.
Biochemical and Physiological Effects
BMN-673 has been shown to have potent anti-tumor activity in preclinical studies, with minimal toxicity to normal cells. It has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. BMN-673 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMN-673 in lab experiments is its potency and selectivity for N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide enzymes. This makes it a valuable tool for studying the role of this compound enzymes in DNA repair mechanisms and their potential as therapeutic targets in cancer treatment. However, one limitation of BMN-673 is its high cost, which may limit its accessibility for some researchers.
Orientations Futures
There are several potential future directions for the use of BMN-673 in cancer treatment. One area of focus is the development of combination therapies that combine BMN-673 with other targeted therapies or immunotherapies. Another area of interest is the use of BMN-673 in combination with DNA-damaging agents, such as chemotherapy or radiation therapy, to enhance their efficacy. There is also ongoing research into the potential use of BMN-673 in other cancer types beyond breast, ovarian, and prostate cancers. Finally, there is interest in developing N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide inhibitors that are more potent and selective than BMN-673, with fewer off-target effects.
Méthodes De Synthèse
The synthesis of BMN-673 involves a series of chemical reactions that start with the reaction of 3-bromo-2-chloropyridine with 1H-benzimidazole-1-carboxaldehyde to form the intermediate product, 2-(1H-benzimidazol-1-yl)-3-bromo-pyridine. This intermediate is then reacted with 2-cyanomethyl-3-(dimethylamino)crotonate to produce the final product, N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide.
Applications De Recherche Scientifique
BMN-673 has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for cancer treatment. Its ability to inhibit N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide enzymes makes it particularly effective in cancers with defects in DNA repair mechanisms, such as BRCA1/2-mutated cancers. BMN-673 has shown promising results in clinical trials for the treatment of breast, ovarian, and prostate cancers, and is currently being evaluated for its potential use in other cancer types.
Propriétés
IUPAC Name |
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-(methylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-21-18-15(7-5-10-22-18)20(27)24-12-14-6-4-11-23-19(14)26-13-25-16-8-2-3-9-17(16)26/h2-11,13H,12H2,1H3,(H,21,22)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFZJTPSZOYPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2,4-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496223.png)
![8-[(2,5-difluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496229.png)
![N'-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N,N-dimethylpyrimidine-4,6-diamine](/img/structure/B5496233.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496237.png)
![3-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5496240.png)

![5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5496247.png)

![4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5496268.png)
![4-{4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5496288.png)
![3-(3-chlorophenyl)-2-ethyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5496291.png)
![(2-furylmethyl)[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B5496298.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5496303.png)